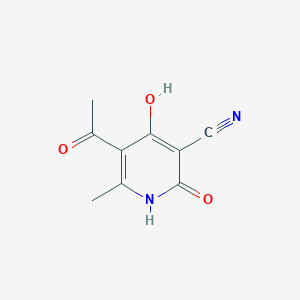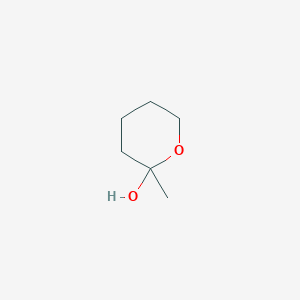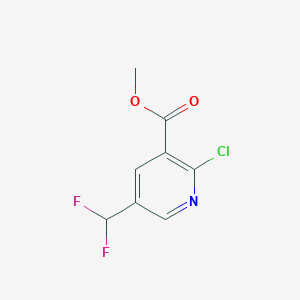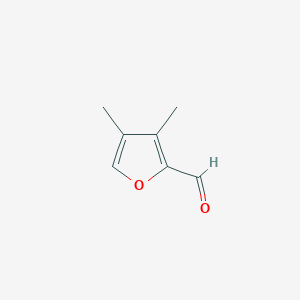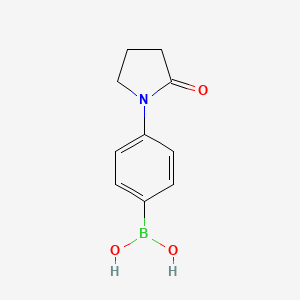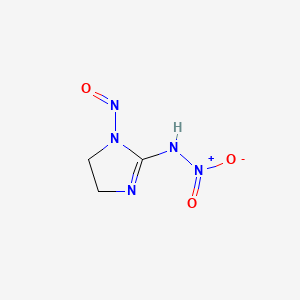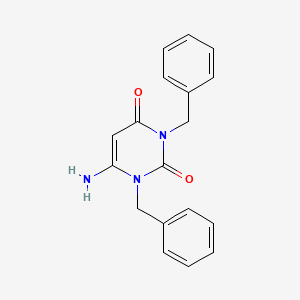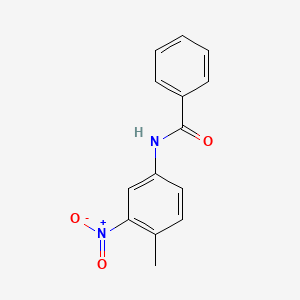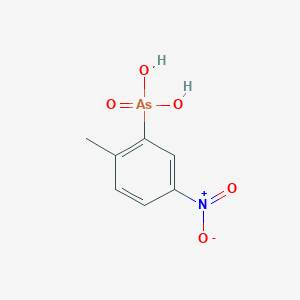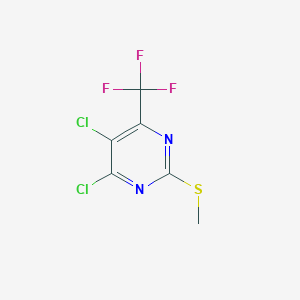![molecular formula C7H8BN3O2S B13991298 [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid is a heterocyclic compound that features a boronic acid functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and thiazole rings in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole and thiazole rings followed by the introduction of the boronic acid group. One common method involves the reaction of a thiazole derivative with a pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or methanol, at temperatures ranging from 0°C to 78°C .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For example, the reaction of methyl hydrazine with ethyl acetoacetate can be performed under solvent-free conditions to produce the desired pyrazole derivative, which is then further reacted with a thiazole derivative to obtain this compound .
化学反应分析
Types of Reactions
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of electron-withdrawing groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation may yield oxides, while nucleophilic substitution can result in the formation of substituted derivatives with various functional groups .
科学研究应用
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
相似化合物的比较
Similar Compounds
Pyrazoles: Compounds with the pyrazole ring, such as celecoxib and sildenafil, known for their therapeutic applications.
Uniqueness
What sets [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid apart is the combination of the pyrazole and thiazole rings with the boronic acid group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C7H8BN3O2S |
|---|---|
分子量 |
209.04 g/mol |
IUPAC 名称 |
[1-methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-11-6(7-9-2-3-14-7)5(4-10-11)8(12)13/h2-4,12-13H,1H3 |
InChI 键 |
UULYYLITQNSLNF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N(N=C1)C)C2=NC=CS2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




